1-Bromoisoquinoline
Overview
Description
1-Bromoisoquinoline is a compound belonging to the class of isoquinolines, which are benzopyridines consisting of a pyridine ring fused to a benzene ring. This compound has drawn significant interest due to its utility in various chemical syntheses and reactions.
Synthesis Analysis
- Rhodium-Catalyzed Synthesis : A study by He et al. (2016) described the synthesis of highly functionalized 4-bromo-1,2-dihydroisoquinolines from 4-(2-(bromomethyl)phenyl)-1-sulfonyl-1,2,3-triazoles, suggesting a bromonium ylide as a key intermediate formed by intramolecular nucleophilic attack of the benzyl bromide on the α-imino rhodium carbene in the presence of a rhodium catalyst (He et al., 2016).
- Microwave-Assisted One-Pot Synthesis : Yang et al. (2012) developed a microwave-assisted one-pot reaction for synthesizing isoquinolines, including 1-bromoisoquinoline derivatives, by sequential coupling-imination-annulation reactions of ortho-bromoarylaldehydes and terminal alkynes with ammonium acetate (Yang et al., 2012).
Scientific Research Applications
Isoquinolines, including 1-Bromoisoquinoline, are widely used in various fields of scientific research . Here is a general overview:
1. Field: Pharmaceutical Research Isoquinolines are essential in pharmaceutical research because they exhibit various bioactivities . For example, some tetrahydroisoquinoline derivatives exhibit severe neurotoxicity, which leads to Parkinson’s disease . In contrast, a number of isoquinoline-related medicines are flourishing in worldwide pharmaceutical markets .
2. Field: Material Science Isoquinolines are also important in material sciences due to their useful physical properties . Fluorinated isoquinolines, i.e., hybrid compounds with an isoquinoline framework and a fluorine substituent, have attracted a great deal of attention over the past several decades .
3. Field: Organic Synthesis Isoquinolines are crucial in organic synthesis due to their versatile reactivity . They can be used as building blocks in the synthesis of complex organic molecules . For example, 1-Bromoisoquinoline could potentially be used in cross-coupling reactions to introduce the isoquinoline moiety into larger structures .
4. Field: Ligand in Coordination Chemistry 1,1’-Biisoquinolines, a class of bidentate nitrogen donor ligands in the heterocyclic diimine family, are of interest in coordination chemistry . They exhibit the phenomenon of atropisomerism (hindered rotation about the C1–C1′ bond), which can have significant effects on the properties of the resulting coordination compounds .
5. Field: Fluorescence Studies Protonation has been found to be an effective tool in the fluorescence enhancement of quinolines . A significant increase in the fluorescence intensity is observed only when strong acids are used, resulting in an over 50-fold increase in fluorescence with trifluoroacetic or benzenesulfonic acid and isoquinoline in a 1.5:1 ratio . This could potentially be applied in various fields such as biosensing, emission control in optical applications, and more .
6. Field: Industrial and Synthetic Organic Chemistry Quinoline, which includes 1-Bromoisoquinoline, has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . It is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry .
Safety And Hazards
properties
IUPAC Name |
1-bromoisoquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrN/c10-9-8-4-2-1-3-7(8)5-6-11-9/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWWZASFPWWPUBN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN=C2Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20348830 | |
Record name | 1-bromoisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20348830 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromoisoquinoline | |
CAS RN |
1532-71-4 | |
Record name | 1-bromoisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20348830 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Bromoisoquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.